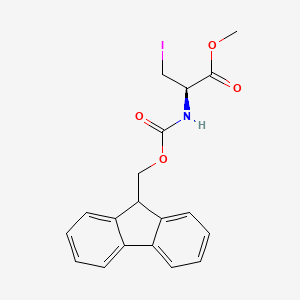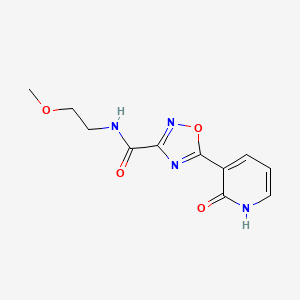
6-Hydrazinylquinoxaline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydrazinylquinoxaline hydrochloride is a chemical compound with the molecular formula C8H9ClN4 and a molecular weight of 196.64 . It is a brown powder that is stored at 0-8 °C . The IUPAC name for this compound is 6-hydrazineylquinoxaline hydrochloride .
Molecular Structure Analysis
The molecular structure of 6-Hydrazinylquinoxaline hydrochloride can be represented by the SMILES notation: NNC1=CC=C2/N=C\C=N/C2=C1. [H]Cl . This notation provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
6-Hydrazinylquinoxaline hydrochloride is a brown powder with a molecular weight of 196.64 . . The compound is stored at 0-8 °C .Applications De Recherche Scientifique
Medicinal Chemistry
6-Hydrazinylquinoxaline hydrochloride serves as a key intermediate in the synthesis of pyrazolylquinoxalines, which are compounds with significant medicinal applications . These derivatives are synthesized through reactions with various reagents and have shown potential as antitumor and antimicrobial agents .
Pharmacology
In pharmacology, quinoxaline derivatives, including those synthesized from 6-Hydrazinylquinoxaline, are explored for their therapeutic potential. They are designed to bear pharmacophoric features of histone deacetylase inhibitors, showing promise in anti-proliferative activities against liver cancer cell lines .
Material Science
Quinoxaline compounds, including those derived from 6-Hydrazinylquinoxaline, find applications in material science. They are used in the production of polymers for photovoltaic applications and as luminescent materials .
Analytical Chemistry
In analytical chemistry, 6-Hydrazinylquinoxaline derivatives are utilized in the development of new analytical techniques for the determination of active ingredients in medication and pharmaceutical products .
Biochemistry
The quinazolinone skeleton, closely related to quinoxaline derivatives, has been found to exhibit good luminescence properties. These derivatives, including those synthesized from 6-Hydrazinylquinoxaline, are used as fluorescent probes and biological imaging reagents due to their biocompatibility and efficiency .
Environmental Science
Quinoxaline derivatives are part of research in environmental science, particularly in the activation of peroxymonosulfate for pollution removal, including antibiotic wastewater treatment .
Agriculture
While specific applications in agriculture are not directly mentioned, quinoxaline derivatives are known to play a role in the synthesis of compounds that may have agricultural applications .
Industrial Applications
6-Hydrazinylquinoxaline hydrochloride is used in the chemical industry as a precursor for the synthesis of various quinoxaline derivatives. These derivatives are employed in the production of dyes, chemically controllable switches, and building blocks for the synthesis of anion receptors and cavitands .
Propriétés
IUPAC Name |
quinoxalin-6-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-12-6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMUVAMRFLUZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydrazinylquinoxaline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2862993.png)




![N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2863006.png)
![3,5-Dimethyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2863007.png)


![N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2863010.png)

![6-[(2R,3R)-3-Hydroxy-2-methylpiperidine-1-carbonyl]pyridine-3-carbaldehyde](/img/structure/B2863012.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2863014.png)